molecular formula C20H17BrN4O3S B2655604 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1115941-45-1

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2655604
CAS No.: 1115941-45-1
M. Wt: 473.35
InChI Key: BGDMKKFWAQFXPC-UHFFFAOYSA-N
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Description

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 8-bromo-5H-pyrimido[5,4-b]indole and 2,4-dimethoxyaniline. The key steps in the synthesis may involve:

    Bromination: Introduction of a bromine atom to the pyrimidoindole core.

    Thioether Formation: Reaction of the brominated pyrimidoindole with a thiol compound to form the sulfanyl linkage.

    Amide Bond Formation: Coupling of the sulfanyl intermediate with 2,4-dimethoxyaniline to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated pyrimidoindole derivatives.

    Substitution: Various substituted pyrimidoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell proliferation pathways, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both a bromine atom and a sulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-27-12-4-6-15(16(8-12)28-2)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDMKKFWAQFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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